4-bromo-5-fluoro-1H-indole-2-carboxylic acid
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Overview
Description
4-Bromo-5-fluoro-1H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s overall biological activity.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects are likely to be diverse and dependent on the specific biological context .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of indole derivatives. The process may start with the preparation of a suitable indole precursor, followed by selective bromination and fluorination under controlled conditions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination might involve the use of fluorine gas or a fluorinating agent like Selectfluor .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the reaction conditions and minimize by-products. The use of advanced purification methods like recrystallization and chromatography ensures the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the indole ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed: The reactions yield various derivatives, including substituted indoles, oxides, and reduced forms, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-5-fluoro-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Chemical Biology: It aids in the development of chemical probes for studying protein functions and interactions.
Material Science: The compound is explored for its potential in the synthesis of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
- 5-Bromoindole-2-carboxylic acid
- 5-Fluoroindole-2-carboxylic acid
- 4-Chloro-5-fluoroindole-2-carboxylic acid
Uniqueness: 4-Bromo-5-fluoro-1H-indole-2-carboxylic acid stands out due to the combined presence of bromine and fluorine atoms, which impart unique electronic and steric properties. This dual substitution enhances its reactivity and potential for forming diverse derivatives compared to compounds with single halogen substitutions .
Properties
IUPAC Name |
4-bromo-5-fluoro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-8-4-3-7(9(13)14)12-6(4)2-1-5(8)11/h1-3,12H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKVVSSMXZCXCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=C2)C(=O)O)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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